6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol
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Overview
Description
6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group, an imino group, and a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with 4-aminophenol to form an imine intermediate. This intermediate is then reacted with 6-bromohexanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexanal.
Reduction: Formation of 6-(4-{(E)-[(4-Methoxyphenyl)amino]methyl}phenoxy)hexan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenoxy)hexan-1-ol
- 6-(4-{(E)-[(4-Methylphenyl)imino]methyl}phenoxy)hexan-1-ol
- 6-(4-{(E)-[(4-Chlorophenyl)imino]methyl}phenoxy)hexan-1-ol
Uniqueness
6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific structural features make it a valuable candidate for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
920492-06-4 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[4-[(4-methoxyphenyl)iminomethyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C20H25NO3/c1-23-19-12-8-18(9-13-19)21-16-17-6-10-20(11-7-17)24-15-5-3-2-4-14-22/h6-13,16,22H,2-5,14-15H2,1H3 |
InChI Key |
DYYVPUCUPNJSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
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